Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridines typically involves the construction of the thiazole ring followed by annulation with a pyridine moiety. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as cyclization, functional group transformations, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating signaling pathways involved in cell growth and survival . This interaction is often mediated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Uniqueness
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Biological Activity
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- CAS Number : 189452-07-1
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process. For example, derivatives of thiazole have been reported to reduce prostaglandin E2 (PGE2) levels significantly (up to 98% reduction in some cases) .
- Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar thiazole structures were evaluated against HeLa and A549 carcinoma cells, showing promising results in reducing cell viability at certain concentrations .
- Neuroprotective Effects : Some thiazole derivatives are being explored for their neuroprotective properties. The modulation of certain receptors related to neurodegenerative diseases has been suggested as a potential mechanism .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins.
- Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduction in PGE2 levels by 76%-98% | |
Antitumor | Inhibition of HeLa and A549 cell lines | |
Neuroprotective | Modulation of neuroreceptors |
Notable Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. Compounds with methyl substitutions at specific positions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
- Cell Viability Assays : In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines without causing cytotoxicity at lower concentrations .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thiazole ring can lead to increased potency against COX enzymes and improved cellular uptake .
Properties
Molecular Formula |
C13H17N3O2S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-14)16-19-12(9)15-11/h6H,5,14H2,1-4H3 |
InChI Key |
SBGXLKMLHBVSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CN |
Origin of Product |
United States |
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